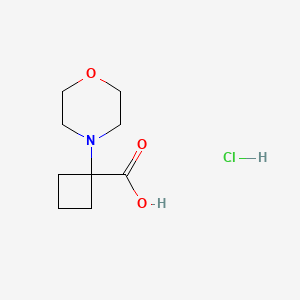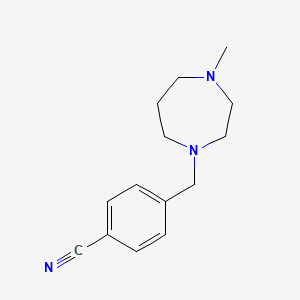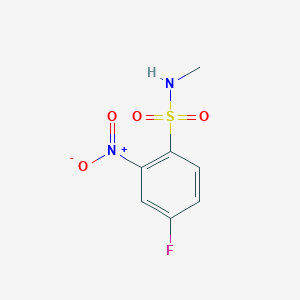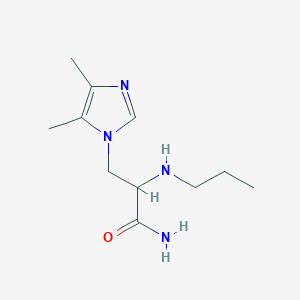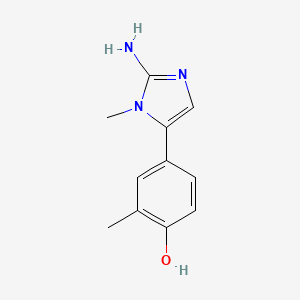
4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol is a chemical compound characterized by the presence of an imidazole ring and a phenol group
Preparation Methods
The synthesis of 4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the phenol group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, play a crucial role in the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the phenol group, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or phenol ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The phenol group may also play a role in its biological effects by participating in hydrogen bonding or other interactions with biomolecules.
Comparison with Similar Compounds
4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol can be compared with other similar compounds, such as:
(1-Methyl-1H-imidazol-5-yl)methanol: This compound also contains an imidazole ring but lacks the phenol group, leading to different chemical and biological properties.
(2-amino-3-methyl-3H-imidazol-4-yl)methanol: Another similar compound with variations in the substitution pattern on the imidazole ring.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(2-amino-3-methylimidazol-4-yl)-2-methylphenol |
InChI |
InChI=1S/C11H13N3O/c1-7-5-8(3-4-10(7)15)9-6-13-11(12)14(9)2/h3-6,15H,1-2H3,(H2,12,13) |
InChI Key |
VFFGJMTWBRKVLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(N2C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


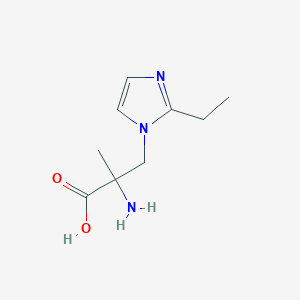
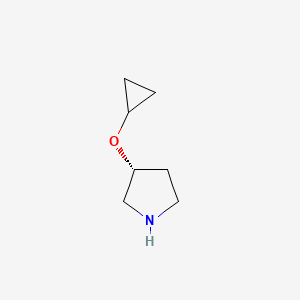
![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)
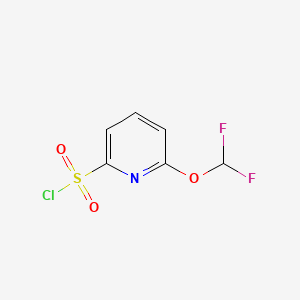
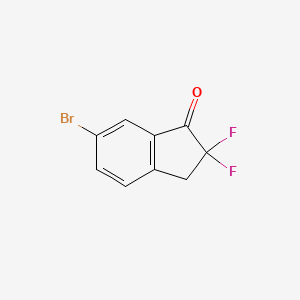
![N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide](/img/structure/B13475779.png)
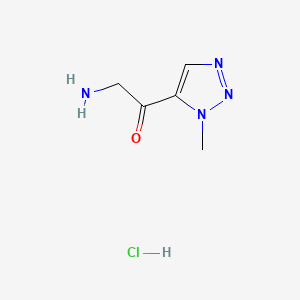
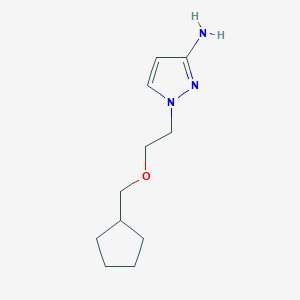
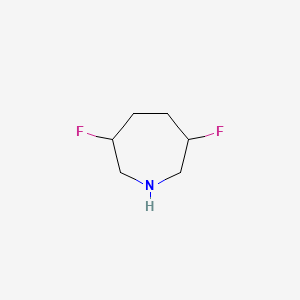
![Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13475810.png)
